methyl 2-oxo-2-pyrrolidin-1-ylacetate
Description
Methyl 2-oxo-2-pyrrolidin-1-ylacetate (CAS 59776-88-4), also known as 2-oxo-1-pyrrolidineacetic acid methyl ester, is a pyrrolidinone-derived ester with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol . Structurally, it consists of a pyrrolidinone ring (a five-membered lactam) linked to an acetyl group esterified with methanol.
Its primary applications lie in pharmaceutical research, particularly as a synthetic intermediate for nootropic agents, neurological drugs, and metabolites.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 2-oxo-2-pyrrolidin-1-ylacetate |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)6(9)8-4-2-3-5-8/h2-5H2,1H3 |
InChI Key |
HTAJOAZYFMOEDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)N1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 2-oxo-2-pyrrolidin-1-ylacetate can be synthesized through several synthetic routes. One common method involves the reaction of pyrrolidinone with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
methyl 2-oxo-2-pyrrolidin-1-ylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
methyl 2-oxo-2-pyrrolidin-1-ylacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of methyl 2-oxo-2-pyrrolidin-1-ylacetate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize methyl 2-oxo-2-pyrrolidin-1-ylacetate, we compare its properties, applications, and safety profiles with structurally related pyrrolidinone derivatives (Table 1).
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Differences
Ester vs. Acid Derivatives :
- The methyl and ethyl esters (CAS 59776-88-4 and 61516-73-2) exhibit higher lipophilicity than the free acid (CAS 53934-76-2), influencing their solubility and bioavailability. The acid form is more polar, making it suitable for aqueous-phase reactions, while esters are preferred in organic synthesis .
- The ethyl ester’s longer alkyl chain (vs. methyl) may slow hydrolysis rates, extending its stability in storage .
This compound could serve as a precursor for similar agents . (2-Oxopyrrolidin-1-yl)acetic acid (CAS 53934-76-2) is linked to neurological drug metabolites, highlighting its role in studying neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
